Guanine-4,5-¹³C₂,7-¹⁵N serves as a critical tool for tracking nucleotide turnover and repair mechanisms in cellular systems. The dual isotopic labeling (¹³C at C4/C5 and ¹⁵N at N7) enables simultaneous monitoring of de novo purine synthesis and salvage pathways. In studies of vinyl chloride (VC) carcinogenicity, this compound allowed quantification of the major DNA adduct 7-(2-oxoethyl)guanine (7-OEG) in rat tissues. Researchers exposed rats to 1100 ppm [¹³C₂]-VC, where isotopic enrichment facilitated discrimination between endogenous and exogenous 7-OEG adducts. Endogenous levels ranged from 1.0–10.0 adducts per 10⁶ guanine bases across organs, while exogenous exposure generated up to 300 adducts per 10⁶ guanine in liver DNA of weanling rats. This sensitivity proved essential for establishing dose-response relationships in chemical carcinogenesis studies [5] [8].
Stable isotope-resolved metabolomics (SIRM) leverages this compound to map guanine incorporation into RNA. When A549 lung cancer cells were treated with [U-¹³C]-glucose and [U-¹³C,¹⁵N]-glutamine, isotopic enrichment in RNA-derived guanine revealed that:
Table 1: Isotopic Enrichment Patterns in Nucleotide Studies
Tracer Used | Target Pathway | Isotope Incorporation Efficiency | Biological Insight |
---|---|---|---|
[U-¹³C]-glucose | Ribose synthesis | 98% in RNA ribose | Glucose dominates pentose phosphate flux |
[U-¹³C,¹⁵N]-glutamine | Purine ring nitrogen | 72% at N3/N9 positions | Glutamine is primary nitrogen donor |
Guanine-4,5-¹³C₂,7-¹⁵N | DNA adduct quantification | 0.01–300 adducts/10⁶ guanine | Distinguishes endogenous/exogenous exposure |
The predictable mass shift (+3 Da) of Guanine-4,5-¹³C₂,7-¹⁵N enables its deployment as an internal standard for LC-MS/MS quantification of nucleic acid derivatives. Its structural identity to natural guanine ensures co-elution and identical ionization efficiency while providing a distinct mass spectrometry signature (m/z 154.10 vs. 151.06 for unlabeled guanine). This allows correction for matrix effects and recovery losses during sample preparation [6] [9].
In the analysis of oxidative DNA damage, this isotopologue quantifies 8-oxoguanine with a limit of detection (LOD) of 0.2 fmol. When derivatized with O-t-butyl hydroxylamine, 7-OEG adducts show:
Table 2: Analytical Performance of Guanine-4,5-¹³C₂,7-¹⁵N in MS Applications
Analyte | LOD (fmol) | Quantitation Range | Key Application |
---|---|---|---|
8-oxoguanine | 0.2 | 0.5–1000 fmol | Oxidative stress biomarker profiling |
7-(2-oxoethyl)guanine | 1.0 | 1.5–500 fmol | Carcinogen-DNA adduct dosimetry |
RNA-derived guanine | 5.0 | 10–1000 fmol | Nucleotide turnover in proliferating cells |
The positional isotopic labeling in Guanine-4,5-¹³C₂,7-¹⁵N permits precise reconstruction of purine biosynthesis fluxes. Carbon-13 labels at C4/C5 report on glycine and one-carbon metabolism contributions, while ¹⁵N at N7 reflects glutamine-dependent amidation steps. Dual-tracer experiments (e.g., [¹³C]-glucose + [¹⁵N]-glutamine) coupled with this compound reveal:
In glioblastoma studies, ¹⁵N tracing from glutamine to guanine-N7 demonstrated that glutamine synthetase (GS)-high cells maintain purine synthesis under nutrient stress. GS inhibition reduced guanine labeling by 75%, confirming GS as a metabolic vulnerability. Parallel ¹³C metabolic flux analysis (MFA) showed compensatory flux rerouting:
Table 3: Flux Distribution in Purine Biosynthesis Quantified Using Isotopologues
Metabolic Pathway | Isotope Tracer | Contribution to Guanine Moieties | Perturbation Response |
---|---|---|---|
Glycine incorporation | [2-¹³C]-glycine | 45 ± 3% at C4/C5 | ↓ 80% upon PHGDH inhibition |
Glutamine-dependent amidation | [amide-¹⁵N]-glutamine | 62 ± 5% at N7 | ↓ 75% with glutamine synthetase knockout |
One-carbon metabolism | [3-¹³C]-serine | 28 ± 2% via formate pools | ↑ 2.1× under folate deficiency |
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CAS No.: 94720-08-8